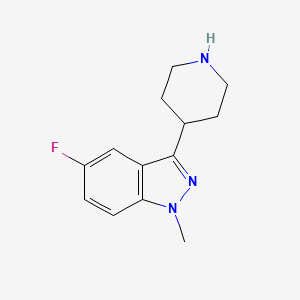
Dibutylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylphenol, specifically 2,6-Di-tert-butylphenol, is an organic compound with the structural formula C14H22O. This colorless solid is an alkylated phenol and is widely used industrially as a UV stabilizer and antioxidant for hydrocarbon-based products ranging from petrochemicals to plastics . It is particularly noted for its ability to prevent gumming in aviation fuels .
准备方法
Dibutylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminium phenoxide . The reaction can be represented as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
In this way, approximately 2.5 million kilograms per year are produced . Another method involves the alkylation of phenol or 2-tert-butylphenol with isobutene in the presence of aluminium tris-(phenolate) catalyst at temperatures between 100 and 125°C and pressures up to 25 bar .
化学反应分析
Dibutylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution reagents: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major products formed from these reactions include quinones, alcohols, and various substituted phenols .
科学研究应用
Dibutylphenol has a wide range of scientific research applications:
Biology: It has been studied for its antioxidative properties and its ability to scavenge free radicals.
Medicine: It is used in the synthesis of pharmaceutical compounds such as CGP-7930, probucol, and nicanartine.
Industry: It is used as an antioxidant in fuels, lubricants, and polymers.
作用机制
Dibutylphenol exerts its effects primarily through its antioxidative properties. It acts as a radical scavenger, inhibiting the oxidation process by donating a hydrogen atom, thus competing with the formation of another polymer according to the peroxy radical mechanism . This mechanism is crucial in preventing the degradation of materials exposed to light, heat, and oxygen.
相似化合物的比较
Dibutylphenol can be compared with other similar compounds such as:
Butylated hydroxytoluene (BHT): Another widely used antioxidant in food, cosmetics, and industrial applications.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant in rubber and some plastics.
Para tertiary butyl phenol: Used in the production of resins and as a stabilizer in various applications.
This compound is unique due to its high thermal stability and effectiveness as an antioxidant, making it particularly valuable in applications requiring long-term stability and resistance to oxidative degradation .
属性
CAS 编号 |
26967-68-0 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
2,3-dibutylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-8-12-9-7-11-14(15)13(12)10-6-4-2/h7,9,11,15H,3-6,8,10H2,1-2H3 |
InChI 键 |
NSENZNPLAVRFMJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=CC=C1)O)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


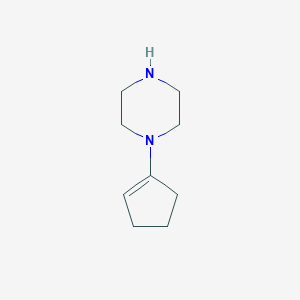
![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
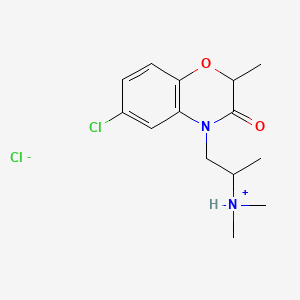
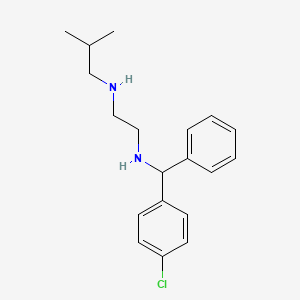
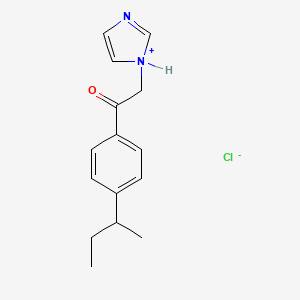
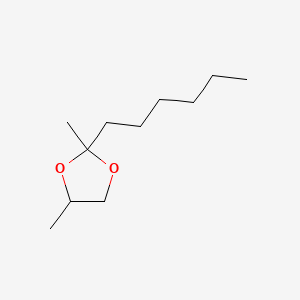
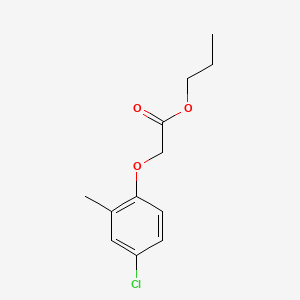


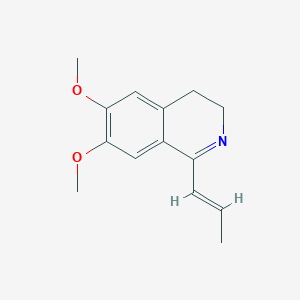

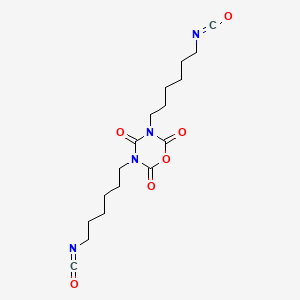
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
